2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane,1-(3,3,4,4,5,5,6,6,6-nonafluoro-1-iodohexyl)-
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Overview
Description
2,8,9-Trioxa-5-aza-1-silabicyclo[333]undecane,1-(3,3,4,4,5,5,6,6,6-nonafluoro-1-iodohexyl)- is a complex organofluorine compound It is characterized by the presence of a highly fluorinated alkyl chain and a unique bicyclic structure containing silicon, oxygen, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane,1-(3,3,4,4,5,5,6,6,6-nonafluoro-1-iodohexyl)- typically involves multiple steps:
Fluorination: The initial step involves the fluorination of a suitable hexyl precursor to introduce the nonafluoroalkyl chain.
Iodination: The fluorinated hexyl compound is then subjected to iodination to introduce the iodine atom at the desired position.
Cyclization: The final step involves the cyclization of the iodinated compound with appropriate reagents to form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane,1-(3,3,4,4,5,5,6,6,6-nonafluoro-1-iodohexyl)- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the silicon and nitrogen centers.
Cycloaddition Reactions: The bicyclic structure can participate in cycloaddition reactions, leading to the formation of more complex structures.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles such as halides, amines, and thiols can be used.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can modify the oxidation state of the silicon and nitrogen atoms .
Scientific Research Applications
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane,1-(3,3,4,4,5,5,6,6,6-nonafluoro-1-iodohexyl)- has several scientific research applications:
Materials Science: The compound’s unique structure and fluorinated chain make it useful in the development of advanced materials with specific properties, such as hydrophobicity and thermal stability.
Pharmaceuticals: Its potential bioactivity and ability to interact with biological molecules make it a candidate for drug development and medicinal chemistry research.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane,1-(3,3,4,4,5,5,6,6,6-nonafluoro-1-iodohexyl)- involves its interaction with molecular targets through its fluorinated chain and bicyclic structure. The fluorinated chain can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and hydrophobic pockets in proteins . The bicyclic structure can provide specific binding interactions with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene: A fluorinated alkene with similar fluorinated chain but lacking the bicyclic structure.
3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate: A fluorinated ester used in polymer chemistry.
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane sulfonyl fluoride: A fluorinated sulfonyl fluoride with different functional groups.
Uniqueness
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane,1-(3,3,4,4,5,5,6,6,6-nonafluoro-1-iodohexyl)- is unique due to its combination of a highly fluorinated chain and a complex bicyclic structure. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Properties
CAS No. |
135587-13-2 |
---|---|
Molecular Formula |
C12H15F9INO3Si |
Molecular Weight |
547.23 g/mol |
IUPAC Name |
1-(3,3,4,4,5,5,6,6,6-nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C12H15F9INO3Si/c13-9(14,10(15,16)11(17,18)12(19,20)21)7-8(22)27-24-4-1-23(2-5-25-27)3-6-26-27/h8H,1-7H2 |
InChI Key |
LZXRMBONGPXFCO-UHFFFAOYSA-N |
SMILES |
C1CO[Si]2(OCCN1CCO2)C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I |
Synonyms |
1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-sila bicyclo(3.3.3)undecane |
Origin of Product |
United States |
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